N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a combination of phenyl, thiophene, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the methylthio-substituted phenyl and the thiophen-furan derivative. These intermediates are then coupled through an oxalamide linkage under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This allows for the efficient handling of reagents and the optimization of reaction conditions to maximize output while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Furan Derivatives: Compounds with the furan ring, such as furfural.
Phenyl Derivatives: Compounds with phenyl groups, such as aniline.
Uniqueness
N1-(2-(methylthio)phenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-24-15-6-3-2-5-13(15)20-18(22)17(21)19-11-12-8-9-14(23-12)16-7-4-10-25-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXQRUXHNIBQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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